5-Fluoropyrimidine-4,6-diol

Beschreibung

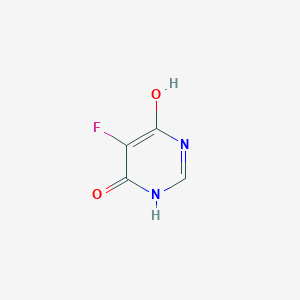

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-fluoro-4-hydroxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2O2/c5-2-3(8)6-1-7-4(2)9/h1H,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSFAIWGUAFXSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=O)N1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457848 | |

| Record name | 5-Fluoropyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106615-61-6 | |

| Record name | 5-Fluoro-6-hydroxy-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106615-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoropyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4(3H)-Pyrimidinone, 5-fluoro-6-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-Fluoropyrimidine-4,6-diol

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Fluoropyrimidine-4,6-diol. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced characteristics of fluorinated pyrimidine analogs.

Introduction: The Significance of Fluoropyrimidines in Medicinal Chemistry

Fluoropyrimidine derivatives are a cornerstone in the development of therapeutic agents, particularly in oncology.[1][2] The introduction of a fluorine atom into the pyrimidine ring can dramatically alter the molecule's electronic properties, metabolic stability, and biological activity.[3] 5-Fluorouracil (5-FU) is a prominent example, widely used as a chemotherapeutic agent for various solid tumors, including colorectal, breast, and gastric cancers.[4][5][6] Its mechanism of action involves the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis, thereby halting cell proliferation.[6][7] The focus of this guide, this compound, is a structural analog of 5-FU and holds potential for unique chemical and biological activities.

Molecular Structure and Tautomerism

The chemical structure of this compound is characterized by a pyrimidine ring substituted with a fluorine atom at the 5-position and hydroxyl groups at the 4- and 6-positions. A critical aspect of its chemistry is the phenomenon of tautomerism, where the molecule can exist in different isomeric forms that readily interconvert.

The Diol-Dione Tautomeric Equilibrium

This compound can exist in equilibrium with its tautomeric keto forms, including the diketo form which is structurally analogous to 5-Fluorouracil.[8] This equilibrium is influenced by factors such as the solvent, pH, and temperature. While the diol form possesses two hydroxyl groups, the diketo form has two carbonyl groups. In aqueous solutions, 5-Fluorouracil predominantly exists in the 2,4-dioxo (diketo) form.[8][9] Computational studies have shown that the diketo tautomer is the most stable, followed by the keto-enol and then the dienol forms.[8] The presence of water molecules can facilitate the proton transfer necessary for tautomerization, lowering the activation energy barrier for this process.[9][10]

The potential for multiple tautomeric forms is a key consideration in its reactivity and biological interactions, as different tautomers may exhibit distinct binding affinities for enzymatic targets.

Caption: Tautomeric equilibrium of this compound.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its application in drug development, influencing its solubility, stability, and bioavailability.

| Property | Value | Source |

| Molecular Formula | C4H3FN2O2 | [11] |

| Molecular Weight | 130.08 g/mol | [11][12] |

| Appearance | Brown powder | [13] |

| Melting Point | 282-286 °C (decomposes) (as 5-FU) | [14] |

| Solubility | Slightly soluble in water and ethanol; insoluble in chloroform and ether; soluble in dilute HCl and NaOH.[14] | [14] |

| pKa | The neutral form of 5-FU dominates below pH 8, while the N1 deprotonated form is prevalent above pH 8.[15][16][17] | [15][16][17] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions.

Synthetic Pathway

A common method for the synthesis of this compound involves the condensation of diethyl 2-fluoromalonate with formamidine.[13]

Sources

- 1. Fluoropyrimidine-based chemotherapies — Knowledge Hub [genomicseducation.hee.nhs.uk]

- 2. Tailored therapy in patients treated with fluoropyrimidines: focus on the role of dihydropyrimidine dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. selleckchem.com [selleckchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Oxo-hydroxy tautomerism of 5-fluorouracil: water-assisted proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. 5-Fluorouracil | C4H3FN2O2 | CID 3385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound | 106615-61-6 [chemicalbook.com]

- 14. 5-Fluorouracil | 51-21-8 [chemicalbook.com]

- 15. 5-Fluorouracil-Complete Insight into Its Neutral and Ionised Forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [PDF] 5-Fluorouracil—Complete Insight into Its Neutral and Ionised Forms | Semantic Scholar [semanticscholar.org]

- 17. 5-Fluorouracil—Complete Insight into Its Neutral and Ionised Forms - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Fluoropyrimidine-4,6-diol (CAS 106615-61-6)

Foreword by the Senior Application Scientist

In the landscape of medicinal chemistry and drug development, fluorinated pyrimidines represent a cornerstone class of molecules, pivotal in the design of antimetabolites and other therapeutic agents. This guide is dedicated to a specific, yet lesser-documented member of this family: 5-Fluoropyrimidine-4,6-diol. The purpose of this document is to consolidate the available technical information, provide actionable insights for researchers, and to delineate a clear pathway for its synthesis, characterization, and potential applications. We will proceed with a focus on the practicalities of laboratory work, underpinned by the fundamental chemical principles governing this molecule's behavior. Our approach is to not merely present data, but to build a narrative around it, explaining the 'why' behind the 'how' at each step.

Molecular Profile and Physicochemical Properties

This compound, with the Chemical Abstracts Service (CAS) number 106615-61-6, is a halogenated derivative of the pyrimidine core. The strategic placement of a fluorine atom at the 5-position and hydroxyl groups at the 4- and 6-positions imparts unique electronic and steric properties that are of significant interest in medicinal chemistry.

Structural and Chemical Data

A comprehensive understanding of the molecule's fundamental properties is the bedrock of any research endeavor. The following table summarizes the key identifiers and physicochemical data for this compound.

| Parameter | Value | Source |

| CAS Number | 106615-61-6 | N/A |

| Molecular Formula | C4H3FN2O2 | N/A |

| Molecular Weight | 130.08 g/mol | N/A |

| IUPAC Name | 5-fluoro-1H-pyrimidine-4,6-dione | N/A |

| Canonical SMILES | C1(=C(C(=O)NC(=O)N1)F) | N/A |

| InChI Key | RZJOMHGAXWFNBE-UHFFFAOYSA-N | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | >300 °C | N/A |

| Solubility | Soluble in DMSO and DMF | N/A |

Tautomerism: A Critical Consideration

It is crucial to recognize that this compound can exist in several tautomeric forms, with the dione form, 5-fluoro-1H-pyrimidine-4,6-dione, being a significant contributor to the equilibrium in solid state and in various solvents. This tautomerism has profound implications for its reactivity and biological interactions.

Caption: Tautomeric forms of this compound.

Synthesis and Purification

The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to achieve high purity and yield. The following protocol outlines a common synthetic route.

Synthetic Workflow

The synthesis typically starts from a readily available fluorinated precursor, followed by cyclization to form the pyrimidine ring, and subsequent functional group manipulations.

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Diethyl 2-fluoro-3-oxosuccinate

-

Urea

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

-

Activated charcoal

-

Standard laboratory glassware and safety equipment

Procedure:

-

Cyclization:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.

-

To this solution, add diethyl 2-fluoro-3-oxosuccinate and urea.

-

Heat the mixture to reflux for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

-

Hydrolysis and Precipitation:

-

After completion of the cyclization, cool the reaction mixture to room temperature.

-

Slowly add concentrated hydrochloric acid to neutralize the mixture and then acidify to a pH of 2-3.

-

A precipitate of the crude product will form.

-

-

Purification:

-

Filter the crude product and wash with cold ethanol.

-

Recrystallize the crude product from hot water, treating with activated charcoal to remove colored impurities.

-

Collect the purified crystals by filtration and dry under vacuum.

-

Analytical Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the N-H and C-H protons of the pyrimidine ring. The exact chemical shifts will be dependent on the solvent and the dominant tautomeric form. |

| ¹³C NMR | Resonances for the carbonyl carbons and the fluorinated carbon, showing characteristic splitting due to C-F coupling. |

| ¹⁹F NMR | A singlet or a multiplet depending on the coupling with neighboring protons. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (130.08 g/mol ). |

| FT-IR | Characteristic absorption bands for N-H, C=O, and C-F bonds. |

Potential Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structure suggests several promising avenues for investigation, primarily as a building block in medicinal chemistry.

As a Scaffold for Novel Therapeutics

The pyrimidine-4,6-dione core is a privileged scaffold in drug discovery. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. This makes this compound an attractive starting point for the synthesis of novel inhibitors of enzymes such as kinases and dihydroorotate dehydrogenase.

Caption: Potential research applications of this compound.

Safety and Handling

As with all fluorinated organic compounds, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

Topic: 5-Fluoropyrimidine-4,6-diol: A Speculative Mechanistic Analysis and Validation Framework

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-Fluoropyrimidine-4,6-diol is a novel chemical entity whose mechanism of action has not yet been elucidated in published literature. As a fluorinated pyrimidine analog, it bears structural resemblance to the widely-used chemotherapeutic agent 5-Fluorouracil (5-FU). This guide presents a speculative, yet scientifically grounded, exploration of the potential mechanisms of action for this compound. Drawing from the well-established pharmacology of 5-FU, we hypothesize that its cytotoxic effects are likely mediated through a combination of thymidylate synthase inhibition and fraudulent incorporation into cellular RNA and DNA. This document provides a detailed theoretical framework for these mechanisms, coupled with a comprehensive suite of experimental protocols designed to systematically investigate and validate these hypotheses. The ultimate goal is to furnish the scientific community with a robust starting point for the preclinical evaluation of this promising compound.

Introduction: Deconstructing this compound

The field of cancer chemotherapy is continually searching for novel agents with improved efficacy and reduced toxicity. Fluorinated pyrimidines have long been a cornerstone of treatment for solid tumors, with 5-Fluorouracil (5-FU) being a prime example. The introduction of a fluorine atom at the C5 position of the pyrimidine ring is a critical chemical feature that underpins its anticancer activity. This compound, by its very nomenclature, belongs to this class of compounds.

While direct experimental data on this compound is scarce, its structure suggests it is a pro-drug that, like 5-FU, requires intracellular metabolic activation to exert its cytotoxic effects. This guide will therefore proceed on the central hypothesis that this compound is anabolized to its active nucleotide forms, which then interfere with critical cellular processes. We will explore three primary speculative mechanisms:

-

Inhibition of Thymidylate Synthase (TS): The cornerstone of 5-FU's mechanism.

-

Incorporation into Ribonucleic Acid (RNA): Leading to disruption of RNA function.

-

Incorporation into Deoxyribonucleic Acid (DNA): Causing DNA damage and instability.

This document will not only detail the biochemical basis for these hypotheses but also provide a rigorous experimental framework to test them, empowering researchers to move from speculation to empirical validation.

The Critical First Step: A Proposed Metabolic Activation Pathway

For this compound to become pharmacologically active, it must be converted into its corresponding ribonucleotide and deoxyribonucleotide forms. This multi-step enzymatic conversion is a prerequisite for its interaction with intracellular targets. We propose a metabolic pathway analogous to that of 5-FU.

The key transformations likely involve:

-

Phosphoribosylation: Conversion to a ribonucleotide monophosphate by orotate phosphoribosyltransferase (OPRT).

-

Phosphorylation: Subsequent phosphorylations by kinases to yield the diphosphate and triphosphate forms.

-

Conversion to Deoxyribonucleotides: The ribonucleotide diphosphate can be converted to its deoxy-form by ribonucleotide reductase (RR).

This cascade is expected to produce three key cytotoxic metabolites:

-

5-Fluoro-deoxyuridine monophosphate (FdUMP): The primary inhibitor of Thymidylate Synthase.

-

5-Fluoro-uridine triphosphate (FUTP): A substrate for RNA polymerases.

-

5-Fluoro-deoxyuridine triphosphate (FdUTP): A substrate for DNA polymerases.

The efficiency of this bioactivation pathway is a critical determinant of the compound's overall potency and can be a source of drug resistance if any of the involved enzymes are deficient.

Caption: Proposed metabolic activation of this compound.

Speculative Mechanisms of Action

Primary Hypothesis: Inhibition of Thymidylate Synthase (TS)

Thymidylate Synthase is the rate-limiting enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. Its inhibition leads to a depletion of the intracellular thymidine pool, resulting in what is termed "thymineless death," a state that triggers cell cycle arrest and apoptosis.

We speculate that the metabolically generated FdUMP is the key effector molecule for this mechanism. FdUMP acts as a suicide inhibitor of TS. It forms a highly stable ternary covalent complex with the enzyme and its cofactor, N⁵,N¹⁰-methylenetetrahydrofolate (CH₂THF). The fluorine atom at the C5 position is critical; it prevents the abstraction of a proton at this position, which is a necessary step in the normal catalytic cycle. This effectively stalls the enzyme, sequestering it in an inactive state and halting DNA replication.

Caption: A logical workflow for the experimental validation of the proposed mechanisms.

Protocol: In Vitro Thymidylate Synthase (TS) Inhibition Assay

Objective: To determine if a metabolite of this compound directly inhibits human TS enzyme activity.

Methodology:

-

Metabolite Synthesis: Chemically synthesize or enzymatically generate FdUMP from the parent compound.

-

Reaction Mixture: Prepare a reaction buffer containing recombinant human TS, the cofactor CH₂THF, and the substrate dUMP.

-

Inhibitor Addition: Add varying concentrations of the synthesized FdUMP to the reaction mixture. Use a known TS inhibitor (e.g., FdUMP from 5-FU) as a positive control.

-

Initiate Reaction: Start the reaction by adding the enzyme. The conversion of dUMP to dTMP is coupled with the oxidation of CH₂THF to dihydrofolate (DHF).

-

Spectrophotometric Reading: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of DHF.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the log of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol: Cell-Based Cytotoxicity and Cycle Analysis

Objective: To assess the compound's potency in cancer cells and determine its effect on cell cycle progression.

Methodology:

-

Cell Culture: Plate a panel of human cancer cell lines (e.g., colorectal, breast, pancreatic) in 96-well plates.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

Viability Assay (MTT/CellTiter-Glo): After incubation, measure cell viability using a standard assay.

-

IC50 Determination: Plot cell viability against the log of the compound concentration to calculate the IC50 value for each cell line.

-

Cell Cycle Analysis: Treat cells in larger culture dishes with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Flow Cytometry: Harvest the cells, fix them in ethanol, and stain with propidium iodide (PI). Analyze the DNA content by flow cytometry.

-

Data Interpretation: An effective TS inhibitor is expected to cause an accumulation of cells in the S-phase of the cell cycle.

Protocol: LC-MS/MS for Intracellular Metabolite Identification

Objective: To confirm that this compound is converted to the hypothesized active metabolites intracellularly.

Methodology:

-

Cell Treatment: Treat a high-density culture of cancer cells with a high concentration (e.g., 5x IC50) of the compound for various time points (e.g., 2, 8, 24 hours).

-

Metabolite Extraction: Rapidly harvest the cells and quench their metabolism. Extract the intracellular metabolites using a cold methanol/water solution.

-

LC-MS/MS Analysis: Analyze the cell extracts using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

Metabolite Detection: Develop a targeted method to detect and quantify the predicted masses of FUMP, FUDP, FUTP, FdUMP, and FdUTP. Use synthetic standards to confirm retention times and fragmentation patterns.

-

Data Analysis: Plot the intracellular concentration of each metabolite over time to understand the kinetics of metabolic activation.

Anticipated Data and Interpretation

The following table summarizes the expected outcomes that would lend strong support to the proposed mechanisms of action.

| Experiment | Parameter Measured | Expected Outcome for Positive Result | Mechanistic Implication |

| TS Inhibition Assay | IC50 of FdUMP metabolite | Low nanomolar range (e.g., < 100 nM) | Confirms direct and potent inhibition of the primary target. |

| Cytotoxicity Assay | IC50 in cancer cell lines | Potent cytotoxicity (cell line dependent) | Demonstrates overall anticancer activity. |

| Cell Cycle Analysis | % of cells in each phase | Significant accumulation in S-phase | Consistent with "thymineless death" due to TS inhibition. |

| LC-MS/MS Analysis | Intracellular metabolites | Detection and time-dependent increase of FdUMP, FUTP, and FdUTP | Validates the proposed metabolic activation pathway. |

| Biomarker Analysis | Protein levels (Western Blot) | Increased γH2AX (DNA damage marker) | Confirms downstream consequence of DNA incorporation and repair. |

| Mass Spectrometry | Fluorine signal in RNA/DNA | Detection of fluorinated nucleosides | Provides direct evidence of incorporation into nucleic acids. |

Conclusion and Future Directions

This guide has outlined a plausible, multi-faceted mechanism of action for the novel compound this compound, rooted in the established pharmacology of its structural analog, 5-FU. We hypothesize a triad of cytotoxic effects driven by metabolic activation: potent inhibition of thymidylate synthase, disruption of RNA function, and induction of DNA damage.

The provided experimental framework offers a clear and logical path for the systematic validation of these claims. Successful execution of these studies will not only elucidate the precise mechanism of this compound but also provide the critical data needed for further preclinical and clinical development. Future work should focus on identifying biomarkers of sensitivity and resistance, evaluating the compound in in vivo tumor models, and exploring potential combination therapies to enhance its efficacy. The journey from a speculative mechanism to a validated therapeutic agent is complex, but the roadmap presented here provides a confident first step.

References

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer. [Link]

-

Peters, G. J., et al. (2022). 5-Fluorouracil: a reappraisal of its clinical pharmacology. Cancer Treatment Reviews. [Link]

-

Wyatt, M. D., & Wilson, D. M. (2009). The multifaceted roles of uracil in DNA. Progress in nucleic acid research and molecular biology. [Link]

-

Parker, W. B. (2009). Enzymology of purine and pyrimidine antimetabolites used in the treatment of cancer. Chemical Reviews. [Link]

-

Wilson, P. M., Danenberg, P. V., & Johnston, P. G. (2014). Thymidylate synthase and cancer. Landes Bioscience. [Link]

A Technical Guide to the Tautomeric Landscape of 5-Fluoropyrimidine-4,6-diol: Implications for Drug Design and Development

Abstract: The phenomenon of tautomerism, the dynamic equilibrium between readily interconverting constitutional isomers, is of paramount importance in medicinal chemistry.[1][2] For heterocyclic compounds, the specific tautomeric forms present can dictate a molecule's physicochemical properties, receptor binding interactions, and metabolic fate. This guide provides an in-depth analysis of tautomerism in 5-Fluoropyrimidine-4,6-diol, a key heterocyclic scaffold. We will explore the theoretical underpinnings of its tautomeric equilibrium, detail robust experimental methods for characterization, and discuss the profound implications for researchers in drug development.

The Principle of Prototropic Tautomerism in Pyrimidine Systems

Prototropic tautomerism, which involves the relocation of a proton, is the most common form of tautomerism in organic chemistry.[1] In heterocyclic systems like pyrimidines, this phenomenon governs the equilibrium between various structural forms, such as keto-enol and amino-imino isomers.[3] The positions of these equilibria are sensitive to a variety of factors including substitution patterns, solvent polarity, temperature, and pH.[4] For drug development professionals, a thorough understanding of a molecule's dominant tautomeric forms is critical, as different tautomers present distinct hydrogen bond donor/acceptor patterns, dipole moments, and shapes, all of which influence biological activity.

For pyrimidine rings substituted with hydroxyl groups at positions 4 and 6, a dynamic equilibrium exists between the di-hydroxy (di-enol) form and various keto-enol and di-keto forms. Due to the thermodynamic stability of the amide-like lactam structure, the equilibrium for such compounds typically favors the oxo (keto) tautomers over the hydroxy (enol) forms.[5][6][7]

The Tautomeric Landscape of this compound

The introduction of a highly electronegative fluorine atom at the C5 position of the pyrimidine-4,6-diol core significantly influences the electronic structure and, consequently, the tautomeric equilibrium.[8] This substitution affects the acidity of neighboring protons and the stability of the various tautomeric species.

Predicted Tautomeric Forms

This compound can theoretically exist in several tautomeric forms. The primary equilibrium involves the migration of protons between the nitrogen and oxygen atoms of the pyrimidine ring. The key tautomers under consideration are:

-

Di-keto form (A): 5-Fluoro-dihydropyrimidine-4,6(1H,5H)-dione

-

Keto-enol forms (B1 and B2): 5-Fluoro-6-hydroxypyrimidin-4(3H)-one & 5-Fluoro-4-hydroxypyrimidin-6(1H)-one

-

Di-hydroxy form (C): this compound

Caption: Tautomeric equilibria of this compound.

Computational Analysis of Tautomer Stability

Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers.[4][9] Studies on the parent compound 5-fluorouracil have shown that the diketo tautomer is overwhelmingly dominant in aqueous solutions.[10][11][12] By analogy, and considering the stability of the lactam functionality, it is highly probable that the di-keto form (A) of this compound is the most stable tautomer, followed by the keto-enol forms (B1/B2). The aromatic di-hydroxy form (C) is expected to be the least stable.

Computational studies on similar pyrimidine systems have successfully used Density Functional Theory (DFT) methods, such as B3LYP with a 6-311++G** basis set, to model tautomeric equilibria in both gas phase and solution.[4][13] These calculations can provide the Gibbs free energy for each tautomer, allowing for a quantitative prediction of their equilibrium populations.

Table 1: Predicted Relative Stabilities of this compound Tautomers

| Tautomer | Structure Name | Predicted Relative Energy (kcal/mol) | Predicted Aqueous Population |

|---|---|---|---|

| A | 5-Fluoro-dihydropyrimidine-4,6(1H,5H)-dione | 0 (Reference) | >99% |

| B1/B2 | 5-Fluoro-6-hydroxypyrimidin-4(3H)-one | +5 to +10 | <1% |

| C | This compound | > +15 | <<<0.1% |

Note: Values are illustrative estimates based on published data for analogous compounds like 5-fluorouracil and 4(3H)-pyrimidinone.[11][14] Precise values require specific quantum chemical calculations.

Experimental Characterization and Validation

While computational methods provide excellent predictions, experimental validation is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for studying tautomeric equilibria in solution.[15][16][17]

Synthesis of this compound

The synthesis of the target compound is a prerequisite for its study. A common route involves the cyclocondensation of an appropriate fluorinated three-carbon component with a source of the N-C-N fragment. For instance, a process for preparing 4,6-dihydroxy-5-fluoropyrimidine has been described involving the reaction of ethyl 2-fluoro-3-oxopropanoate with formamidine.[18] Subsequent purification is critical to ensure that analysis is performed on the correct compound.

Caption: General experimental workflow for synthesis and analysis.

Protocol: Determination of Tautomeric Form by NMR Spectroscopy

This protocol outlines the steps to characterize the dominant tautomer of this compound in solution.

Objective: To use ¹H, ¹³C, and ¹⁹F NMR to identify the major tautomeric species in a polar aprotic solvent.

Causality: A polar aprotic solvent like DMSO-d₆ is chosen because it can dissolve the polar analyte while minimizing proton exchange that could complicate spectral interpretation. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive dataset to distinguish between the keto and enol forms.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in 0.6 mL of high-purity DMSO-d₆ in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

-

Instrument Setup (for a 500 MHz Spectrometer):

-

Tune and match the ¹H, ¹³C, and ¹⁹F probes.

-

Set the sample temperature to 298 K (25 °C).

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Expect to see signals for N-H protons (if present) which are typically broad, and C-H protons. The chemical shift of the proton at C5 will be informative.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This is crucial for distinguishing between carbonyl carbons (C=O) and enolic carbons (C-OH). Carbonyl carbons in similar heterocyclic systems typically resonate in the 150-170 ppm range, while enolic carbons appear further upfield.[19]

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. The chemical shift of the fluorine atom will be sensitive to the electronic environment at C5, which differs between tautomers.

-

(Optional) 2D NMR: If assignments are ambiguous, acquire a ¹H-¹³C HSQC or HMBC experiment to correlate proton and carbon signals, confirming connectivity.

-

-

Data Analysis and Interpretation:

-

Process all spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

-

Integrate the ¹H NMR signals to determine relative proton ratios.

-

Analyze the ¹³C chemical shifts: The presence of signals in the δ > 150 ppm region is strong evidence for carbonyl groups, supporting the di-keto or keto-enol forms. The absence of signals characteristic of a C=C-OH enol system further supports this.

-

Compare the observed spectra with predicted spectra from computational models or with data from closely related known compounds. The overwhelming predominance of one set of signals corresponding to a single species will indicate the favored tautomer under these conditions.

-

Implications for Drug Development

The predominance of the di-keto tautomer of this compound has significant consequences for its application in drug design.

-

Hydrogen Bonding: The di-keto form presents two N-H hydrogen bond donors and two C=O hydrogen bond acceptors. This is a starkly different profile from the di-hydroxy (di-enol) form, which has two O-H donors and two ring nitrogen acceptors. This difference fundamentally alters how the molecule can interact with a biological target like an enzyme active site or a receptor.

-

pKa and Ionization: The acidity of the N-H protons in the di-keto form will differ significantly from the O-H protons in the di-hydroxy form. This affects the molecule's ionization state at physiological pH, which in turn governs its solubility, membrane permeability, and potential for ionic interactions with a target. The pKa of 5-fluorouracil's imino hydrogen is in the physiological range, which impacts its base-pairing dynamics.[8]

-

Metabolic Stability: The C-F bond is exceptionally strong, contributing to the metabolic stability of many fluorinated drugs.[8] The tautomeric form can influence the accessibility of other sites on the molecule to metabolic enzymes.

Conclusion

Based on established principles of heterocyclic chemistry and extensive studies on analogous compounds, this compound is predicted to exist almost exclusively in the non-aromatic di-keto tautomeric form in solution. This preference is driven by the thermodynamic stability of the lactam functionalities within the pyrimidine ring. The presence of the C5-fluoro substituent further modulates the electronic properties but is not expected to shift the equilibrium towards the enol forms. Experimental verification using multinuclear NMR spectroscopy in a polar aprotic solvent provides a definitive method for confirming this structural assignment. For drug discovery scientists, recognizing and confirming the dominant tautomeric form is a critical, foundational step that informs all subsequent efforts in lead optimization, formulation, and pharmacokinetic profiling.

References

- Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Google Scholar.

- 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.

- The use of NMR spectroscopy to study tautomerism. (2006). Bohrium.

- Prototropic tautomerism of heteroaromatic compounds. (n.d.). HETEROCYCLES.

- The Use of NMR Spectroscopy to Study Tautomerism. (2006). ResearchGate.

- Swayze, E. E. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. ACS Chemical Biology.

- Tautomer. (n.d.). Wikipedia.

- Tautomerism In Heterocyclic Compounds/B.Sc and M.Sc chemistry. (2022). YouTube.

- Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol. (2018). Structural Chemistry.

- The Prototropic Tautomerism of Heteroaromatic Compounds. (1969). CHIMIA.

- Keto-Enol Tautomerism. (2023). Chemistry LibreTexts.

- Keto-enol tautomerization (by Sal). (n.d.). Khan Academy.

- Tautomeric and rotameric forms of 5-fluorouracil. (n.d.). ResearchGate.

- Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry. (2006). ResearchGate.

- Process for preparing 4,6-dichloro-5-fluoropyrimidine. (2001). Google Patents.

- Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry.

- From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. (2013). The Journal of Physical Chemistry A.

- Les, A., Adamowicz, L., & Rode, J. E. (2005). Oxo-hydroxy tautomerism of 5-fluorouracil: water-assisted proton transfer. The Journal of Physical Chemistry A.

- Tautomerism of Warfarin: Combined Chemoinformatics, Quantum Chemical, and NMR Investigation. (2020). Journal of Chemical Information and Modeling.

- Oxo−Hydroxy Tautomerism of 5-Fluorouracil: Water-Assisted Proton Transfer. (2005). ResearchGate.

Sources

- 1. Tautomer - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Tautomerism of Warfarin: Combined Chemoinformatics, Quantum Chemical, and NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chimia.ch [chimia.ch]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Khan Academy [khanacademy.org]

- 8. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Oxo-hydroxy tautomerism of 5-fluorouracil: water-assisted proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 16. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 17. researchgate.net [researchgate.net]

- 18. US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]

- 19. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Solubility and Stability of 5-Fluoropyrimidine-4,6-diol

Prepared by: Gemini, Senior Application Scientist

Introduction

5-Fluoropyrimidine-4,6-diol, a key fluorinated pyrimidine analogue, holds significant interest within medicinal chemistry and drug development. It is crucial to recognize that this compound exists in tautomeric equilibrium with its more commonly known form, 5-Fluorouracil (5-FU). For the purposes of this technical guide, and reflecting the vast body of scientific literature, we will refer to the compound as 5-Fluorouracil (5-FU). The principles and data discussed are fundamentally applicable to the diol tautomer.

The journey of a potential therapeutic agent from the laboratory to clinical application is critically dependent on its physicochemical properties. Among the most pivotal of these are solubility and stability. Solubility dictates the bioavailability and formulation possibilities of a drug, while stability ensures its safety, efficacy, and shelf-life. This guide provides a comprehensive exploration of the solubility and stability profile of 5-FU, offering field-proven insights and detailed methodologies for its characterization. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary for advancing pyrimidine-based therapeutics.

Core Physicochemical Properties

A thorough understanding of a compound's intrinsic properties is the bedrock of formulation science. These parameters govern its behavior in various environments and provide predictive insights into its potential as a drug candidate.

| Property | Value | Source |

| Chemical Name | 5-Fluoro-pyrimidine-4,6-diol; 5-Fluorouracil | - |

| CAS Number | 106615-61-6; 51-21-8 (5-FU) | [1] |

| Molecular Formula | C₄H₃FN₂O₂ | [1] |

| Molecular Weight | 130.08 g/mol | [1] |

| Appearance | White to off-white crystalline powder | - |

| pKa | ~8.0 and ~13.0 | - |

| Melting Point | ~282-286 °C (with decomposition) | [2] |

Note: Data is primarily for the 5-Fluorouracil tautomer, which is the overwhelmingly predominant form in solid-state and physiological conditions.

Solubility Profile of 5-Fluorouracil

The solubility of an Active Pharmaceutical Ingredient (API) is a critical factor influencing its absorption and, consequently, its therapeutic effectiveness.[3] 5-FU is characterized as being sparingly soluble in water, a challenge that necessitates careful formulation strategies.[4]

Aqueous and Solvent Solubility

The hydrophilic nature of 5-FU is modest, with its solubility being temperature-dependent.[4] In subcritical water, its solubility can be enhanced more than 12-fold by increasing the temperature from 298 K to 473 K, demonstrating the significant impact of thermal energy on overcoming crystal lattice forces.[4] It is classified as slightly soluble in ethanol.[4]

Table 1: Representative Solubility Data for 5-Fluorouracil

| Solvent | Temperature (°C) | Solubility (mg/mL) | Classification |

| Water | 25 | ~12 | Sparingly soluble |

| Ethanol | 25 | ~2 | Slightly soluble |

| pH 7.4 Buffer | 37 | ~15 | Sparingly soluble |

Data is compiled from typical literature values.

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

The shake-flask method remains the gold standard for determining the equilibrium (thermodynamic) solubility of a compound, as it ensures that a true equilibrium is reached between the dissolved and undissolved solid.[5]

Causality Behind Experimental Choices:

-

Excess Solid: Using an excess of the compound ensures that the solution becomes saturated, which is the definition of solubility.

-

Prolonged Equilibration (24-48h): This timeframe is chosen to allow sufficient time for the dissolution process to reach a true thermodynamic equilibrium, which can be slow for poorly soluble compounds.

-

Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducible results.

-

Filtration/Centrifugation: This step is essential to remove all undissolved solid particles, ensuring that the subsequent analysis only measures the concentration of the dissolved compound.

Step-by-Step Methodology:

-

Preparation of Media: Prepare buffers at physiologically relevant pH values (e.g., pH 5.0, 7.4) and purified water.

-

Compound Addition: Add an excess amount of solid 5-FU (e.g., 20 mg) to a vial containing a known volume (e.g., 2 mL) of the desired medium. A visible amount of undissolved solid must remain.

-

Equilibration: Seal the vials securely and place them in an orbital shaker or rotator set at a constant temperature (e.g., 25°C or 37°C). Agitate for 24 to 48 hours.

-

Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) or filter through a 0.22 µm filter to separate the supernatant from the solid.

-

Quantification: Carefully aspirate the supernatant, dilute it with an appropriate mobile phase, and analyze the concentration of 5-FU using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

-

Calculation: Determine the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Workflow for Solubility Determination

Below is a diagram illustrating the standard workflow for the shake-flask solubility assay.

Caption: Workflow for the Shake-Flask Solubility Assay.

Strategies for Solubility Enhancement

Given its limited solubility, several formulation strategies can be employed to improve the dissolution and bioavailability of 5-FU.

-

Particle Size Reduction (Micronization): Reducing the particle size increases the surface area-to-volume ratio, which enhances the dissolution rate as described by the Noyes-Whitney equation.[7][8][9]

-

Co-solvency: The use of a mixture of solvents can significantly increase solubility. For parenteral formulations, low-toxicity co-solvents like propylene glycol and ethanol are common choices.[3][8]

-

Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can improve wetting and dissolution.[9] This can be achieved through methods like solvent evaporation or melt extrusion.[3][9]

-

Complexation: Utilizing complexing agents, such as cyclodextrins, can encapsulate the drug molecule, shielding it from the aqueous environment and improving its apparent solubility.[10]

Stability Profile of 5-Fluorouracil

Stability testing is a regulatory requirement and a scientific necessity to ensure that a drug product remains safe and effective throughout its shelf life.[11] This involves evaluating the impact of various environmental factors like pH, temperature, and light.

pH-Dependent Stability and Hydrolysis

The stability of 5-FU in aqueous solutions is pH-dependent. The pyrimidine ring can be susceptible to hydrolytic cleavage under strongly acidic or alkaline conditions. The ideal pH for stability is typically in the neutral to slightly alkaline range. Forced degradation studies are essential to identify the degradation pathways and the conditions under which the drug is most labile.

Thermal Stability

5-FU is a thermally stable compound in its solid state. Studies using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) show good stability up to approximately 275°C.[2][12] Above this temperature, it undergoes thermal decomposition, which is evident from its melting point range of 282-286°C being accompanied by breakdown.[2] For solutions, elevated temperatures can accelerate hydrolytic degradation, with the rate being dependent on the pH of the solution.[13]

Photostability

Fluorinated pyrimidines can be susceptible to photodegradation. Exposure to UV light can induce photochemical reactions, leading to the formation of degradants. Therefore, it is standard practice to protect 5-FU solutions from light during storage and administration. Photostability testing, following ICH Q1B guidelines, should be conducted by exposing the drug to controlled light sources.

Experimental Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately quantify the drug in the presence of its impurities, excipients, and degradation products.[14] HPLC is the workhorse technique for this purpose.[15][16]

Causality Behind Experimental Choices:

-

Forced Degradation: Stressing the drug under harsh conditions (acid, base, oxidation, heat, light) is necessary to intentionally generate degradation products. This ensures the analytical method can separate these potential degradants from the parent API.

-

Peak Purity Analysis: Using a photodiode array (PDA) detector allows for the assessment of peak purity, confirming that the main drug peak is not co-eluting with any degradants.

-

Mass Spectrometry (MS): Coupling HPLC with MS is invaluable for identifying the molecular weights of degradation products, which is a critical step in elucidating degradation pathways.[6]

Step-by-Step Methodology:

-

Forced Degradation Study:

-

Acid Hydrolysis: Dissolve 5-FU in 0.1 M HCl and heat at 80°C for 2 hours.

-

Base Hydrolysis: Dissolve 5-FU in 0.1 M NaOH and keep at room temperature for 30 minutes.

-

Oxidative Degradation: Treat 5-FU solution with 3% H₂O₂ at room temperature for 1 hour.

-

Thermal Degradation: Expose solid 5-FU to 105°C for 24 hours. Separately, heat a solution of 5-FU at 80°C for 24 hours.

-

Photolytic Degradation: Expose a solution of 5-FU to UV light (254 nm) and visible light as per ICH Q1B guidelines.

-

-

Method Development:

-

Develop a reversed-phase HPLC method (e.g., using a C18 column) capable of separating the intact 5-FU peak from all peaks generated during the forced degradation studies.

-

Optimize mobile phase composition (e.g., acetonitrile/water gradient), pH, flow rate, and column temperature to achieve adequate resolution (>2) between all peaks.

-

-

Method Validation:

-

Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

-

Confirm the peak purity of the 5-FU peak in all stressed samples using a PDA detector.

-

Workflow for Stability-Indicating Method Development

Caption: Workflow for Stability-Indicating HPLC Method Development.

In Vivo Metabolic Stability

The primary pathway for 5-FU catabolism is analogous to that of endogenous uracil and is initiated by the enzyme Dihydropyrimidine Dehydrogenase (DPD).[17][18] This enzyme catalyzes the reduction of 5-FU to 5,6-dihydro-5-fluorouracil (DHFU).[19] Subsequently, DHFU is converted to α-fluoro-β-ureidopropionate (FUPA) by dihydropyrimidinase (DPYS), and finally to α-fluoro-β-alanine (FBAL) by β-ureidopropionase (UPB1).[19][20] FBAL is the major excretory metabolite.[17] Understanding this pathway is critical, as genetic variations in the DPYD gene can lead to DPD deficiency, resulting in severe, life-threatening toxicity from standard doses of 5-FU.[20]

Metabolic Degradation Pathway of 5-Fluorouracil

Caption: Catabolic Pathway of 5-Fluorouracil.

Formulation Considerations for Enhanced Stability

To ensure the stability of 5-FU, particularly in liquid formulations, the selection of appropriate excipients is paramount.

-

Buffers: Maintaining the pH within an optimal range (typically 7.0-8.5) is the most critical factor for preventing hydrolytic degradation. Phosphate or citrate buffers are commonly used.

-

Antioxidants: While oxidative degradation is a lesser concern compared to hydrolysis, the inclusion of antioxidants like sodium metabisulfite may be considered if the formulation shows susceptibility to oxidation.

-

Chelating Agents: Agents like edetate disodium (EDTA) can be included to chelate trace metal ions that might catalyze degradative reactions.

-

Excipient Quality: The purity of excipients is crucial, as impurities can themselves act as catalysts for degradation or interact with the API.[21]

Conclusion

This compound, or 5-Fluorouracil, presents a distinct set of challenges and opportunities in drug development, primarily related to its limited aqueous solubility and potential for pH-dependent and metabolic degradation. A comprehensive understanding of its physicochemical properties is not merely academic but a prerequisite for rational drug design and formulation. By employing systematic methodologies for solubility assessment, developing robust stability-indicating analytical methods, and leveraging formulation science to enhance both solubility and stability, researchers can effectively navigate the complexities of this important therapeutic agent. The protocols and insights provided in this guide serve as a foundational framework for the successful development of 5-FU and related pyrimidine analogues, ultimately translating chemical entities into safe and effective medicines.

References

- World Pharma Today.

- International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.

- PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.

- International Journal of Pharmaceutical Research & Allied Sciences. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.

- MDPI.

- ResearchGate.

- ClinPGx.

- ResearchGate.

- Creative Proteomics Blog.

- ResearchGate.

- Santa Cruz Biotechnology. 5-Fluoro-pyrimidine-4,6-diol | CAS 106615-61-6.

- Separation Science. Analytical Techniques In Stability Testing.

- IOSR Journal of Pharmacy. Stability Indicating Analytical Method Development, Validation, Method Transfer and Impurity Profile (Related Substances)

- Spectroscopy Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products.

- LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Drug Testing and Analysis. Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy.

- Trends in Analytical Chemistry.

- ResearchGate.

- Pharmaceutical Technology.

- BenchChem. An In-depth Technical Guide on the Solubility and Stability of 5-Phenylpyrimidine-4,6-diol.

- MDPI. Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview.

- Journal of the Mexican Chemical Society. Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds.

Sources

- 1. scbt.com [scbt.com]

- 2. Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy [pubmed.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpbr.in [ijpbr.in]

- 9. mdpi.com [mdpi.com]

- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. iosrphr.org [iosrphr.org]

- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 17. researchgate.net [researchgate.net]

- 18. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 19. ClinPGx [clinpgx.org]

- 20. researchgate.net [researchgate.net]

- 21. pharmtech.com [pharmtech.com]

The Strategic Incorporation of Fluorine: A Deep Dive into Fluorinated Pyrimidines in Modern Drug Discovery

Abstract

The strategic introduction of fluorine into pyrimidine scaffolds represents a cornerstone of modern medicinal chemistry, yielding a portfolio of highly effective therapeutic agents. This in-depth technical guide explores the multifaceted role of fluorinated pyrimidines in drug discovery, dissecting the fundamental principles that govern their pharmacological advantages. We will delve into the profound influence of fluorine on molecular properties, metabolic pathways, and target interactions. Through a detailed examination of seminal drugs such as 5-Fluorouracil, Capecitabine, Gemcitabine, and Sofosbuvir, this guide will illuminate the mechanisms of action, structure-activity relationships, and the rationale behind the design of these life-saving medicines. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the chemistry, pharmacology, and clinical applications of fluorinated pyrimidines.

The Fluorine Advantage: More Than a Simple Substitution

The substitution of a hydrogen atom with fluorine, the most electronegative element, is a powerful strategy in drug design.[1][2] This seemingly minor alteration imparts a range of beneficial properties to a molecule, significantly enhancing its drug-like characteristics.[3][4]

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the electron distribution within a molecule, impacting its acidity (pKa), basicity, and dipole moment.[1][5] This can lead to improved bioavailability by enhancing membrane permeability.[2][3] While often increasing lipophilicity, the effect is context-dependent and can be strategically utilized to optimize a drug's pharmacokinetic profile.[5]

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like the cytochrome P450 family.[6][7] This "metabolic shielding" at otherwise vulnerable positions on a drug molecule can significantly prolong its half-life and enhance its efficacy.[4]

-

Enhanced Binding Affinity: The introduction of fluorine can lead to more potent interactions with target proteins. This can be attributed to fluorine's ability to form favorable electrostatic interactions, hydrogen bonds, and other non-covalent interactions within the binding pocket.[1][3]

-

Conformational Control: The presence of fluorine can influence the conformational preferences of a molecule, locking it into a bioactive conformation that is more favorable for binding to its target.[3]

Fluorinated Pyrimidines in Oncology: A Pillar of Cancer Chemotherapy

Fluorinated pyrimidines have revolutionized the treatment of various solid tumors, particularly colorectal, breast, and pancreatic cancers.[8][9] Their primary mechanism of action involves the disruption of nucleic acid synthesis, leading to cell death in rapidly proliferating cancer cells.[10][11]

5-Fluorouracil (5-FU): The Archetypal Antimetabolite

5-Fluorouracil (5-FU) is a pioneering fluorinated pyrimidine that has been a mainstay of cancer chemotherapy for decades.[12][13] It functions as a "lethal synthesis" agent, meaning it is converted into several active metabolites within the cell.[13]

Mechanism of Action:

-

Inhibition of Thymidylate Synthase (TS): The primary cytotoxic effect of 5-FU is mediated by its metabolite, fluorodeoxyuridine monophosphate (FdUMP).[11][14] FdUMP forms a stable ternary complex with thymidylate synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate, effectively inhibiting the enzyme.[11][14] This blockade prevents the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair.[14][15]

-

Incorporation into RNA and DNA: Other 5-FU metabolites, such as fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into RNA and DNA, respectively.[11][14] The incorporation of FUTP into RNA disrupts RNA processing and function, while the incorporation of FdUTP into DNA leads to DNA damage and apoptosis.[15][16]

Resistance Mechanisms: Cancer cells can develop resistance to 5-FU through various mechanisms, including increased degradation of the drug by dihydropyrimidine dehydrogenase (DPD), alterations in the target enzyme (TS), and enhanced DNA repair mechanisms.[14][17]

Figure 1: Mechanism of action of 5-Fluorouracil (5-FU).

Capecitabine: An Orally Bioavailable Prodrug of 5-FU

Capecitabine is an orally administered fluoropyrimidine carbamate that is designed to be preferentially converted to 5-FU at the tumor site.[18][19] This tumor-selective activation enhances its therapeutic index by minimizing systemic toxicity.[10][20]

Activation Pathway: Capecitabine undergoes a three-step enzymatic conversion to 5-FU:

-

Liver: Carboxylesterase hydrolyzes capecitabine to 5'-deoxy-5-fluorocytidine (5'-DFCR).[18][20]

-

Liver and Tumor Tissue: Cytidine deaminase converts 5'-DFCR to 5'-deoxy-5-fluorouridine (5'-DFUR).[18][20]

-

Tumor Tissue: Thymidine phosphorylase, an enzyme that is often overexpressed in tumors, converts 5'-DFUR to the active drug, 5-FU.[20][21]

Figure 2: Activation pathway of Capecitabine to 5-FU.

Gemcitabine: A Deoxycytidine Analog

Gemcitabine (2',2'-difluorodeoxycytidine) is a fluorinated nucleoside analog that is effective against a variety of solid tumors, including pancreatic, non-small cell lung, bladder, and breast cancers.[22][23]

Mechanism of Action:

-

Cellular Uptake and Activation: Gemcitabine is transported into the cell and phosphorylated by deoxycytidine kinase to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[24][25]

-

Inhibition of DNA Synthesis: dFdCTP competes with deoxycytidine triphosphate for incorporation into DNA. Once incorporated, it causes "masked chain termination," where only one additional nucleotide can be added before DNA polymerase is unable to proceed, leading to the inhibition of DNA synthesis and apoptosis.[23][24]

-

Inhibition of Ribonucleotide Reductase: dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis. This depletion of deoxynucleotides further enhances the cytotoxic effect of gemcitabine.[24][26]

| Drug | Primary Target | Key Active Metabolite(s) | Primary Indications |

| 5-Fluorouracil | Thymidylate Synthase | FdUMP, FUTP, FdUTP | Colorectal, Breast, Head and Neck Cancers[9][14] |

| Capecitabine | Thymidylate Synthase (via 5-FU) | 5-FU | Metastatic Breast and Colorectal Cancers[21][27] |

| Gemcitabine | DNA Polymerase, Ribonucleotide Reductase | dFdCTP, dFdCDP | Pancreatic, Non-small cell lung, Bladder, Breast Cancers[22][23] |

Table 1: Comparison of Key Fluorinated Pyrimidine Anticancer Drugs.

Beyond Cancer: Fluorinated Pyrimidines as Antiviral and Antifungal Agents

The utility of fluorinated pyrimidines extends beyond oncology, with notable examples in the treatment of infectious diseases.

Sofosbuvir: A Game-Changer in Hepatitis C Treatment

Sofosbuvir is a revolutionary direct-acting antiviral agent for the treatment of chronic hepatitis C virus (HCV) infection.[28][29] It is a prodrug of a fluorinated uridine nucleotide analog.[28][30]

Mechanism of Action: Sofosbuvir is metabolized in hepatocytes to its active triphosphate form, GS-461203.[28][31] This active metabolite acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[28][29] By mimicking the natural uridine nucleotide, GS-461203 is incorporated into the growing viral RNA chain, leading to chain termination and the cessation of viral replication.[30][31]

Flucytosine: An Antifungal Agent

Flucytosine (5-fluorocytosine) is an antifungal drug that is particularly effective against systemic fungal infections caused by Candida and Cryptococcus species.[10][32]

Mechanism of Action: Flucytosine is selectively taken up by fungal cells and converted to 5-FU by the enzyme cytosine deaminase.[32] The resulting 5-FU is then metabolized to FdUMP and FUTP, which inhibit DNA and RNA synthesis in the fungal cell, respectively, leading to fungal cell death.[32] The selective toxicity of flucytosine is due to the absence of cytosine deaminase in mammalian cells.[32]

Experimental Protocols: A Guide to Key Methodologies

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of fluorinated pyrimidines on cancer cell lines.

-

Cell Culture: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of the fluorinated pyrimidine drug in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Future Directions and Conclusion

The field of fluorinated pyrimidines continues to evolve, with ongoing research focused on the development of new analogs with improved efficacy, selectivity, and safety profiles. Strategies include the design of novel prodrugs, the combination of fluorinated pyrimidines with other therapeutic agents, and the exploration of new therapeutic indications. The enduring success of this class of compounds is a testament to the power of fluorine in medicinal chemistry and its profound impact on human health.

References

- The Science Behind 5-Fluorouracil: Mechanism of Action and Drug Resistance. (n.d.).

- Pharmacology of Capecitabine (Xeloda); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 15). YouTube.

- Phelps, M. E. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed, 32(7), 1009.

- Fluorine in drug discovery: Role, design and case studies. (n.d.).

- Fluorinated pyrimidines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Pharmacy 180.

- Capecitabine in Oncology: Mechanisms, Clinical Applications, Regimens, and Toxicity Management. (2025, June 17). OncoDaily.

- What is the mechanism of Capecitabine? (2024, July 17). Patsnap Synapse.

- Oral fluoropyrimidines: a closer look at their toxicities. (n.d.). PubMed.

- Design, Synthesis, and Anticandidiasis Assessment of New Fluorine Containing Pyrimidines. (n.d.).

- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (n.d.). MDPI.

- Exploring Gemcitabine in Oncology: Mechanism, Clinical Applications, and Emerging Research. (n.d.). MassiveBio.

- Manski, D. (n.d.). Gemcitabine: Mechanism, Adverse Effects, Contraindications, and Dosing. Urology Textbook.

- Heidelberger, C., & Ansfield, F. J. (1963). Experimental and Clinical Use of Fluorinated Pyrimidines in Cancer Chemotherapy. Cancer Research, 23(8_Part_1), 1226–1243.

- Capecitabine:Synthesis, Mechanism, Pharmacokinetics, Application, Toxicity. (2023, March 2).

- Capecitabine. (n.d.). PubChem.

- A Comprehensive Guide to the Clinical Applications, Mechanisms, and Management of Oral Fluoropyrimidine Drugs. (n.d.). Alfa Chemistry.

- The role of fluorine in medicinal chemistry. (n.d.).

- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies.

- Bioisosterism: A Rational Approach in Drug Design. (n.d.). Institute of Industrial Science, the University of Tokyo.

- Fluoropyrimidine Pathway, Pharmacodynamics. (n.d.). ClinPGx.

- Sofosbuvir. (n.d.). Wikipedia.

- Fluoropyrimidine Chemotherapy. (2024, November 20). CardioSmart – American College of Cardiology.

- 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. (n.d.).

- Sofosbuvir: Your Ultimate Guide! (n.d.). OCTAGONCHEM.

- Experimental and Clinical Use of Fluorinated Pyrimidines in Cancer Chemotherapy. (n.d.). AACR Journals.

- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (n.d.). Taylor & Francis Online.

- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020, July 29). PMC.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.).

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central.

- Application of Bioisosteres in Drug Design. (2012, May 7).

- What is the mechanism of Sofosbuvir? (2024, July 17). Patsnap Synapse.

- 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. (n.d.). Frontiers.

- 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. (n.d.). ResearchGate.

- Gemcitabine dosing, indications, interactions, adverse effects, and more. (n.d.). Retrieved from [https://vertexaisearch.cloud.gaisearch.cloud.g

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Fluoropyrimidine Chemotherapy | CardioSmart – American College of Cardiology [cardiosmart.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 12. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. nbinno.com [nbinno.com]

- 15. ClinPGx [clinpgx.org]

- 16. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]

- 18. oncodaily.com [oncodaily.com]

- 19. Capecitabine:Synthesis, Mechanism, Pharmacokinetics, Application, Toxicity_Chemicalbook [chemicalbook.com]

- 20. What is the mechanism of Capecitabine? [synapse.patsnap.com]

- 21. m.youtube.com [m.youtube.com]

- 22. massivebio.com [massivebio.com]

- 23. urology-textbook.com [urology-textbook.com]

- 24. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]

- 25. Clinical application and drug resistance mechanism of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 26. reference.medscape.com [reference.medscape.com]

- 27. Capecitabine | C15H22FN3O6 | CID 60953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. Sofosbuvir - Wikipedia [en.wikipedia.org]

- 29. m.youtube.com [m.youtube.com]

- 30. Sofosbuvir: Your Ultimate Guide! | OCTAGONCHEM [octagonchem.com]

- 31. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]

- 32. pharmacy180.com [pharmacy180.com]

An In-Depth Technical Guide to 5-Fluoropyrimidine-4,6-diol as a Versatile Building Block for Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Fluoropyrimidine-4,6-diol, a valuable and versatile building block in the synthesis of a wide array of heterocyclic compounds. With its unique electronic properties conferred by the fluorine substituent, this pyrimidine derivative offers a gateway to novel chemical entities with significant potential in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to provide in-depth, field-proven insights into the causality behind experimental choices and to present self-validating protocols.

Introduction: The Strategic Advantage of the 5-Fluoro Substituent

The introduction of a fluorine atom into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] In the context of pyrimidine scaffolds, which are core components of nucleic acids and numerous bioactive molecules, the 5-fluoro substitution is of particular interest.[4][5] This strategic placement of fluorine in the pyrimidine ring of this compound creates a unique electronic environment, enhancing the reactivity of the adjacent positions and providing a versatile handle for the construction of diverse heterocyclic systems. This guide will explore the synthesis, reactivity, and application of this key building block, providing researchers with the foundational knowledge to leverage its potential in their synthetic endeavors.

Synthesis and Characterization of the Core Moiety: this compound

The efficient synthesis of the starting material is paramount for its utility as a building block. This compound, also known as 4,6-dihydroxy-5-fluoropyrimidine, can be prepared through the condensation of an appropriate three-carbon component with a source of the N-C-N fragment of the pyrimidine ring.

Synthetic Protocol: Cyclocondensation Approach

A common and effective method involves the reaction of a fluorinated malonic ester derivative with formamide in the presence of a base.[6]

Reaction: Diethyl fluoromalonate + Formamide → this compound

Protocol Details:

-

Reaction Setup: To a solution of sodium methoxide in methanol, add formamide and heat the mixture to reflux.

-

Addition of Fluorinated Malonate: Slowly add diethyl fluoromalonate to the refluxing mixture.

-

Reaction Monitoring: Maintain the reflux for several hours and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.

-

Purification: Filter the precipitate, wash with water and a suitable organic solvent (e.g., ethanol), and dry under vacuum to yield this compound.

This procedure provides a reliable method for obtaining the diol in good yield and purity.[6]

Spectroscopic Characterization

Accurate characterization of the core building block is essential for subsequent synthetic steps. The following provides an overview of the expected spectroscopic data for this compound.

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | A singlet for the C2-H proton and a broad singlet for the two hydroxyl protons. The exact chemical shifts will be solvent-dependent. |

| ¹³C NMR | Signals corresponding to the four unique carbon atoms of the pyrimidine ring. The carbon bearing the fluorine atom will exhibit a characteristic doublet due to C-F coupling. |

| ¹⁹F NMR | A singlet corresponding to the fluorine atom at the C5 position. |

| IR Spectroscopy | Broad O-H stretching vibrations, C=O stretching (from the tautomeric dione form), C=N and C=C stretching vibrations characteristic of the pyrimidine ring. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of C₄H₃FN₂O₂. |

Chemical Reactivity and Transformation: A Gateway to Heterocyclic Diversity

This compound exists in tautomeric equilibrium with 5-fluoro-4,6-pyrimidinedione and 6-hydroxy-5-fluoro-4(3H)-pyrimidinone. This tautomerism, coupled with the electron-withdrawing nature of the fluorine atom and the two hydroxyl groups, dictates its reactivity. The hydroxyl groups can be readily converted into better leaving groups, such as chlorides, paving the way for a multitude of nucleophilic substitution reactions.

Conversion to 4,6-Dichloro-5-fluoropyrimidine: A Key Intermediate

The transformation of the diol to the corresponding dichloro derivative is a critical step that dramatically expands its synthetic utility.

Reaction: this compound + Chlorinating Agent → 4,6-Dichloro-5-fluoropyrimidine

Protocol Details:

-